
Polycavernoside A
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Overview
Description
Polycavernoside A is a natural product found in Hydropuntia edulis and Gracilaria edulis with data available.
Scientific Research Applications
Introduction to Polycavernoside A
This compound is a glycosidic macrolide derived from red algae, particularly from the species Gracilaria edulis. This compound has garnered significant attention due to its potent biological activities and implications in food safety, as it has been linked to fatal poisoning incidents. This article explores the various applications of this compound, particularly in scientific research, toxicology, and potential therapeutic uses.
Chemical Structure and Synthesis
This compound is characterized by its complex structure, which includes a macrolide core and multiple sugar moieties. The total synthesis of this compound has been achieved through various synthetic routes, highlighting its intricate chemical architecture. Notably, the synthesis involves key reactions such as:
- Hetero-Diels-Alder Reaction : Used for constructing the macrolactone core.
- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds.
- Keck Macrolactonization : Essential for closing the macrocyclic structure.
These synthetic methodologies not only elucidate the compound's structure but also pave the way for exploring its biological properties .
Toxicology Studies
This compound has been identified as a lethal toxin responsible for food poisoning cases associated with the consumption of contaminated red algae. Its mechanism of toxicity has been studied extensively, revealing that it disrupts cellular functions leading to cytotoxicity. Research indicates that this compound can induce apoptosis in human cells, which raises concerns about its presence in food products .
Antimicrobial and Antiparasitic Activities
Recent studies have explored the antimicrobial properties of this compound against various pathogens. It has shown activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, demonstrating moderate inhibitory effects (IC50 = 9.9 μM) . This suggests potential applications in developing treatments for parasitic infections.
Functional Food Research
Despite its toxicity, this compound's presence in algae raises interest in its bioactive properties. Algae are increasingly marketed as functional foods due to their nutritional benefits, including potential anti-inflammatory and disease-preventive effects attributed to their bioactive compounds . Understanding how this compound interacts with human health could lead to safer applications or derivatives that retain beneficial properties without toxicity.
Case Study 1: Food Poisoning Incidents
Two notable incidents of food poisoning linked to this compound involved fatalities after consuming contaminated Gracilaria edulis. These cases underscored the need for stringent safety assessments of algal products intended for human consumption .
Case Study 2: Antiparasitic Research
A study investigating the antiparasitic activity of this compound found that it inhibited the growth of Trypanosoma brucei rhodesiense. The findings suggest that derivatives of this compound could serve as a foundation for developing new antiparasitic agents that are less toxic to humans while retaining efficacy against pathogens .
Table 1: Synthesis Pathways for this compound
Synthesis Method | Key Reactions | Notes |
---|---|---|
Total Synthesis | Hetero-Diels-Alder, Suzuki-Miyaura Coupling | Achieved through a convergent approach |
Macrocyclization | Keck Macrolactonization | Essential for forming the macrolide structure |
Glycosylation | Catalytic Asymmetric Syntheses | Important for introducing sugar moieties |
Activity Type | Target Organism/Cell Type | IC50 Value (μM) |
---|---|---|
Antiparasitic | Trypanosoma brucei rhodesiense | 9.9 |
Cytotoxicity | Human Fibroblasts (WI-38) | 27 |
Properties
Molecular Formula |
C43H68O15 |
---|---|
Molecular Weight |
825 g/mol |
IUPAC Name |
(1S,4R,5R,7R,9R,13S,14S,15S)-4-hydroxy-15-[(2S,3R,4S,5R)-4-[(2S,3S,4R,5R,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxyoxan-2-yl]oxy-5,8,8,14-tetramethyl-9-[(1E,3E,5E)-7-methylocta-1,3,5-trienyl]-10,17,18-trioxatricyclo[11.3.1.14,7]octadecane-3,11-dione |
InChI |
InChI=1S/C43H68O15/c1-23(2)16-14-12-13-15-17-32-42(6,7)33-18-24(3)43(47,58-33)31(44)20-27-19-28(25(4)29(54-27)21-34(45)56-32)55-40-38(50-10)36(30(48-8)22-52-40)57-41-39(51-11)37(49-9)35(46)26(5)53-41/h12-17,23-30,32-33,35-41,46-47H,18-22H2,1-11H3/b13-12+,16-14+,17-15+/t24-,25-,26+,27+,28+,29+,30-,32-,33-,35-,36+,37-,38-,39+,40+,41+,43-/m1/s1 |
InChI Key |
PROVIGGULHVYCI-ADEFIFETSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C([C@H](OC(=O)C[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)[C@@]1(O2)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)OC)OC)OC)C)/C=C/C=C/C=C/C(C)C)(C)C |
Canonical SMILES |
CC1CC2C(C(OC(=O)CC3C(C(CC(O3)CC(=O)C1(O2)O)OC4C(C(C(CO4)OC)OC5C(C(C(C(O5)C)O)OC)OC)OC)C)C=CC=CC=CC(C)C)(C)C |
Synonyms |
polycavernoside A polycavernoside-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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